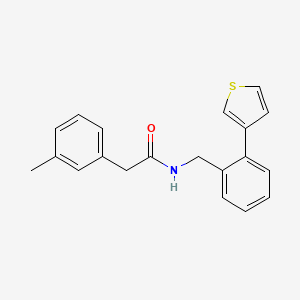

![molecular formula C17H15N3O2S B2825927 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941985-30-4](/img/structure/B2825927.png)

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

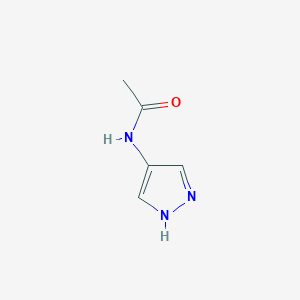

“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a derivative of the 1,3,4-oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR . The 1H NMR spectrum provides information about the number of hydrogen atoms, their types, their positions in the molecule, and their immediate neighboring atoms .Chemical Reactions Analysis

Oxadiazoles, including “this compound”, can undergo a variety of chemical reactions. For instance, they can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the properties of similar compounds. For instance, oxadiazoles are generally soluble in water .Scientific Research Applications

Synthesis and Structural Characterization

Research on derivatives of 1,3,4-oxadiazole, including compounds related to N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, demonstrates the versatility in synthesis and characterization of these compounds. Studies have detailed their synthesis, spectral studies (IR, 1H NMR, 13C NMR), and crystal structure analysis through X-ray diffraction. Such investigations provide foundational knowledge for understanding the chemical and physical properties of these compounds, which is crucial for their application in various biological activities (Karanth et al., 2019).

Antimicrobial and Anticancer Properties

Several studies have focused on the biological activities of 1,3,4-oxadiazole derivatives. These compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus and significant anticancer activity against various cancer cell lines. The exploration into these compounds' biological activities is a step towards developing new therapeutic agents with specific antimicrobial and anticancer properties (Ravinaik et al., 2021), (Salahuddin et al., 2014).

Anti-Inflammatory and Anti-Cancer Agents

Research has also been directed towards the synthesis of novel compounds with potential anti-inflammatory and anticancer activities. This indicates the broad spectrum of therapeutic applications that derivatives of 1,3,4-oxadiazole, including this compound, could have in treating various diseases and conditions (Gangapuram & Redda, 2009).

Material Science Applications

Beyond biological activities, derivatives of 1,3,4-oxadiazole have been investigated for their properties relevant to material science, such as their use in creating novel polymeric materials with potential applications in electronics and as corrosion inhibitors. These studies highlight the compound's versatility not only in medicinal chemistry but also in applications requiring specific material properties (Sava et al., 2003).

Mechanism of Action

Target of Action

Similar compounds, such as n-benzimidazol-2yl substituted benzamide analogues, have been assessed for activation of human glucokinase (gk) . GK is a key enzyme in glucose metabolism and regulation of insulin release .

Mode of Action

It’s known that similar compounds can interact with their targets through molecular docking . This involves the compound binding to specific residues in the allosteric site of the target protein .

Biochemical Pathways

Activation of GK can enhance glucose utilization and insulin secretion, helping to regulate blood glucose levels .

Result of Action

Similar compounds have shown significant hypoglycemic effects in animal and human models, suggesting potential therapeutic benefits for type-2 diabetes (t2d) .

properties

IUPAC Name |

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(14-9-5-2-6-10-14)18-11-15-19-20-17(22-15)23-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTNSOXNQQNESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)